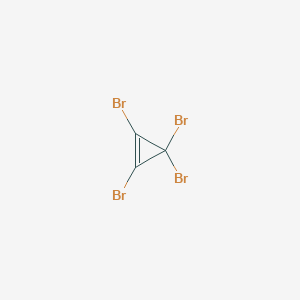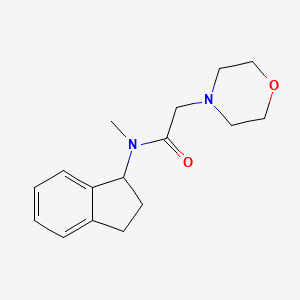![molecular formula C14H18N2O2S B14734655 N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide CAS No. 5425-47-8](/img/structure/B14734655.png)
N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfanylidene group, and an acetamide moiety, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of a suitable phenyl derivative with morpholine under controlled conditions to form the morpholine-substituted phenyl compound.
Introduction of the Sulfanylidene Group:
Acetylation: The final step involves the acetylation of the intermediate product to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the sulfanylidene group or other functional groups.
Substitution: The phenyl ring and morpholine moiety can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or morpholine moiety.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide involves its interaction with specific molecular targets. The morpholine ring and sulfanylidene group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Linezolid: A synthetic antibiotic with a similar morpholine-containing structure.
Morpholine Derivatives: Compounds containing the morpholine ring, which exhibit a range of biological activities.
Uniqueness
N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for further research and development.
特性
CAS番号 |
5425-47-8 |
|---|---|
分子式 |
C14H18N2O2S |
分子量 |
278.37 g/mol |
IUPAC名 |
N-[3-(2-morpholin-4-yl-2-sulfanylideneethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H18N2O2S/c1-11(17)15-13-4-2-3-12(9-13)10-14(19)16-5-7-18-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,15,17) |
InChIキー |
WKBBSXHKAGLIOQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)CC(=S)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



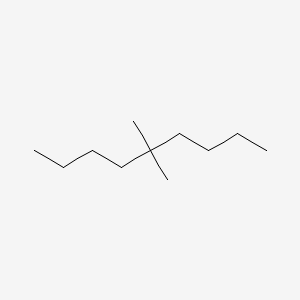
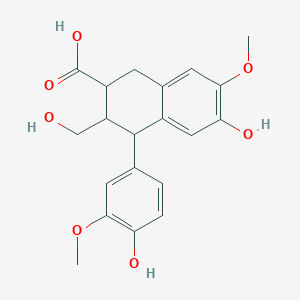
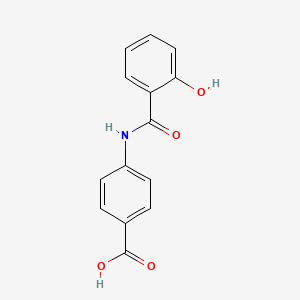

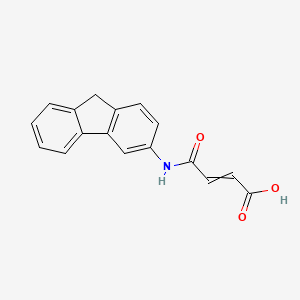
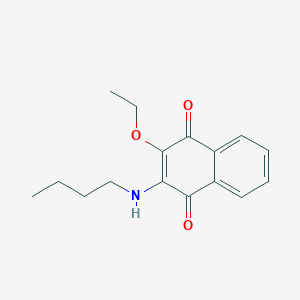
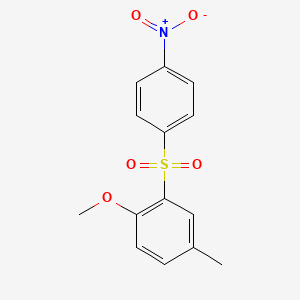
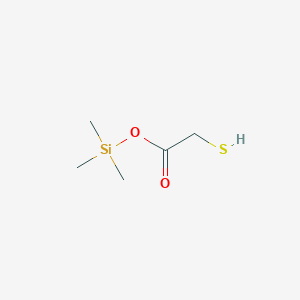
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
